1-(5-Methylfuran-2-yl)ethane-1,2-diamine
Overview
Description
1-(5-Methylfuran-2-yl)ethane-1,2-diamine is an organic compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . This compound features a furan ring substituted with a methyl group at the 5-position and an ethane-1,2-diamine moiety attached to the 2-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine typically involves the reaction of 5-methylfurfural with ethylenediamine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs . The process may include steps such as purification, crystallization, and drying to obtain the final product in the desired form .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylfuran-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
1-(5-Methylfuran-2-yl)ethane-1,2-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylfuran-2-yl)ethanol: Similar structure but with an alcohol group instead of an ethane-1,2-diamine moiety.
5-Methylfurfural: Precursor in the synthesis of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine.
2-Furylmethanamine: Contains a furan ring with a methanamine group.
Uniqueness
This compound is unique due to its combination of a furan ring with an ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(5-methylfuran-2-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6H,4,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRFFLOYIZGOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089347-06-7 | |
Record name | 1-(5-methylfuran-2-yl)ethane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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